molecular formula C3H6ClN B13181914 3-Chloroprop-2-en-1-amine

3-Chloroprop-2-en-1-amine

Cat. No.: B13181914
M. Wt: 91.54 g/mol
InChI Key: ZOGFQDXLOXDFHI-OWOJBTEDSA-N
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Description

3-Chloroprop-2-en-1-amine (C₃H₆ClN) is a chlorinated enamine derivative characterized by a primary amine group adjacent to a double bond and a chlorine substituent. This structure confers unique reactivity, making it valuable in organic synthesis and pharmaceutical intermediates. The hydrochloride salt form, this compound hydrochloride (C₃H₆ClN·HCl), has a molecular weight of 231.68 and is noted for 95% purity in synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroprop-2-en-1-amine can be synthesized through several methods. One common approach involves the allylation of amines with commercially available 1,3-dichloropropene isomers. This process typically requires the use of a base to deprotonate the amine, followed by nucleophilic substitution with 1,3-dichloropropene .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Grignard reagents. The iron-catalyzed cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines is a well-established method . This method allows for the production of both trans- and cis-allylamines, which are valuable intermediates in various chemical processes.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroprop-2-en-1-amine undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloroprop-2-en-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloroprop-2-en-1-amine involves its reactivity as an allylic amine. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack . Additionally, the compound can participate in oxidation and reduction reactions, further expanding its utility in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Allylamine (2-Propen-1-amine)

  • Molecular Formula : C₃H₇N
  • Molecular Weight : 57.09 g/mol
  • CAS : 107-11-9
  • Key Differences :
    • Lacks the chlorine substituent, resulting in lower molecular weight and altered reactivity.
    • Exhibits basic amine properties, participating in nucleophilic additions and polymerizations.
    • Applications: Precursor to pharmaceuticals (e.g., antifungal agents) and agrochemicals.

Allyl Chloride (3-Chloro-1-propene)

  • Molecular Formula : C₃H₅Cl
  • Molecular Weight : 76.53 g/mol
  • CAS : 107-05-1
  • Key Differences :
    • Contains a chlorine atom but lacks the amine group.
    • Primarily an alkylating agent used in the synthesis of epichlorohydrin and plastics.
    • Higher volatility (boiling point ~45°C) compared to 3-chloroprop-2-en-1-amine due to the absence of polar amine groups.

3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride

  • Molecular Formula : C₅H₁₃Cl₂N
  • Molecular Weight : 170.07 g/mol (free base)
  • CAS: Not explicitly provided .
  • Key Differences :
    • Tertiary amine structure with dimethyl groups, reducing nucleophilicity compared to the primary amine in this compound.
    • Used as a quaternary ammonium precursor in surfactants and corrosion inhibitors.

3-Chloro-2-phenylpropan-1-amine Hydrochloride

  • Molecular Formula : C₉H₁₃Cl₂N
  • Molecular Weight : 206.11 g/mol
  • CAS : 21463-61-6
  • Key Differences :
    • Phenyl substitution increases steric hindrance and aromatic reactivity (e.g., electrophilic substitutions).
    • Applications: Likely intermediate in chiral drug synthesis due to stereochemical complexity.

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications
This compound C₃H₆ClN 91.54 Discrepancy Primary amine, alkene, Cl Pharmaceutical intermediates
Allylamine C₃H₇N 57.09 107-11-9 Primary amine, alkene Antifungals, polymers
Allyl Chloride C₃H₅Cl 76.53 107-05-1 Alkene, Cl Plastics, epichlorohydrin
3-Chloro-N,N-dimethylpropane-1-amine HCl C₅H₁₃Cl₂N 170.07 - Tertiary amine, Cl Surfactants, corrosion inhibitors
3-Chloro-2-phenylpropan-1-amine HCl C₉H₁₃Cl₂N 206.11 21463-61-6 Primary amine, Cl, phenyl Chiral drug synthesis

Chemical Reactivity

  • This compound : The chlorine atom enables nucleophilic substitution (e.g., SN2 reactions), while the enamine structure facilitates cycloadditions and conjugate additions .
  • Allylamine : Reacts with electrophiles at the double bond or amine group, forming polymers like polyallylamine .
  • Allyl Chloride : Undergoes radical-initiated polymerizations and nucleophilic substitutions to form thiols or ethers .

Notes on Data Limitations

  • Discrepancies in CAS numbers (e.g., this compound ) highlight the need for verification against authoritative databases.
  • Physical property data (e.g., melting/boiling points) are scarce in the provided evidence, suggesting gaps in publicly available literature.

Biological Activity

3-Chloroprop-2-en-1-amine, also known as allylchloramine, is an organic compound characterized by its unique structural features, including a chlorine atom attached to a propene chain and an amine group. This configuration contributes to its notable reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C₃H₇ClN and is often encountered in its hydrochloride form. The presence of both a chlorine atom and an amine group allows for diverse interactions through nucleophilic substitution mechanisms. This compound is synthesized through various methods, which can be scaled for industrial production, making it readily available for research and application in various fields.

The biological activity of this compound primarily stems from its ability to engage in nucleophilic substitution reactions. The chlorine atom can be replaced by nucleophiles, allowing the compound to interact with various biological targets, including enzymes and receptors. This reactivity suggests potential applications in medicinal chemistry and drug development.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has indicated that this compound may interact with specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit certain enzymes, leading to altered metabolic processes. Further investigation into the specific enzyme interactions of this compound is necessary to elucidate its potential therapeutic roles.
  • Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. These studies typically involve evaluating cell viability following exposure to different concentrations of the compound. Preliminary results indicate that at certain concentrations, this compound exhibits cytotoxic properties, suggesting further exploration into its potential as an anticancer agent.
  • Radical Initiation Reactions : The compound has been studied for its role in radical initiation reactions, particularly in hydrosilylation processes. Research indicates that it can participate in radical chain reactions under specific conditions, yielding various products with potential applications in organic synthesis .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Chloropropylamine hydrochlorideC₃H₈ClNLacks the double bond in the propene chain
2-Chloroethylamine hydrochlorideC₂H₅ClNContains a shorter carbon chain and different chlorination site
3-Bromoprop-2-en-1-amineC₃H₇BrNBromine instead of chlorine

The structural configuration of this compound enhances its reactivity compared to these similar compounds, which may lead to different biological activities and applications.

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets could reveal new therapeutic pathways.
  • In Vivo Studies : Transitioning from in vitro assessments to animal models will provide insights into the pharmacokinetics and pharmacodynamics of this compound.
  • Therapeutic Applications : Exploring its potential as an anticancer agent or as part of drug formulations targeting specific diseases could open new avenues for treatment options.

Properties

Molecular Formula

C3H6ClN

Molecular Weight

91.54 g/mol

IUPAC Name

(E)-3-chloroprop-2-en-1-amine

InChI

InChI=1S/C3H6ClN/c4-2-1-3-5/h1-2H,3,5H2/b2-1+

InChI Key

ZOGFQDXLOXDFHI-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/Cl)N

Canonical SMILES

C(C=CCl)N

Origin of Product

United States

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